

# validation of 28-Deoxonimbolide's in vivo efficacy in different tumor models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 28-Deoxonimbolide

Cat. No.: B237985

Get Quote

# 28-Deoxonimbolide: An Assessment of In Vivo Efficacy Across Tumor Models

For Immediate Release

A comprehensive review of preclinical data highlights the potential of **28-Deoxonimbolide**, a natural compound, as an anti-cancer agent. This comparison guide synthesizes available in vivo efficacy data in various tumor models, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating its therapeutic promise.

### **Executive Summary**

**28-Deoxonimbolide**, a limonoid isolated from the neem tree (Azadirachta indica), has demonstrated noteworthy anti-tumor activity in a preclinical gastric cancer model. While extensive in vivo data across a wide range of tumor types remains to be fully elucidated, existing studies suggest a favorable efficacy and safety profile, warranting further investigation. This guide provides a detailed analysis of the available quantitative data, experimental protocols, and the underlying mechanism of action of **28-Deoxonimbolide**.

## **Comparative Efficacy of 28-Deoxonimbolide**

The primary in vivo evidence for the efficacy of **28-Deoxonimbolide** comes from a study utilizing a human gastric cancer MGC-803 xenograft model in mice. In this model, **28-Deoxonimbolide** exhibited a dose-dependent inhibition of tumor growth when administered



orally. Its performance was compared against a saline control and the established vasculardisrupting agent, Combretastatin A4 Phosphate (CA-4P).

| Treatment<br>Group    | Dosage<br>(mg/kg) | Mean Final<br>Tumor Volume<br>(mm³) ± SEM | Mean Final<br>Tumor Weight<br>(g) ± SEM | Tumor Growth<br>Inhibition Rate<br>(%) |
|-----------------------|-------------------|-------------------------------------------|-----------------------------------------|----------------------------------------|
| Saline (Control)      | -                 | 1665.98 ±<br>568.36                       | 1.23 ± 0.28                             | -                                      |
| 28-<br>Deoxonimbolide | 25                | 1.09 ± 0.31                               | -                                       | 10.99                                  |
| 28-<br>Deoxonimbolide | 50                | 0.85 ± 0.32                               | -                                       | 30.78                                  |
| 28-<br>Deoxonimbolide | 100               | -                                         | 0.53 ± 0.20                             | 59.34                                  |
| CA-4P                 | 100               | -                                         | 0.45 ± 0.22                             | 63.27                                  |

Data synthesized from a study on MGC-803 xenografts. Note: Direct tumor volume for the 100 mg/kg **28-Deoxonimbolide** and CA-4P groups, and tumor weight for the 25 and 50 mg/kg **28-Deoxonimbolide** groups were not explicitly stated in the available source.

Notably, the anti-tumor activity of **28-Deoxonimbolide** at a dose of 100 mg/kg was comparable to that of CA-4P.[1] Importantly, the study reported no significant loss of body weight in the mice treated with **28-Deoxonimbolide**, suggesting low systemic toxicity at the tested doses.[1]

Currently, there is a paucity of publicly available in vivo studies evaluating **28-Deoxonimbolide** in other tumor models such as breast, prostate, lung, colon, or leukemia. The majority of existing research focuses on the related compound, nimbolide. Further preclinical studies are necessary to establish the broader anti-cancer potential of **28-Deoxonimbolide** across different malignancies and to draw direct comparisons with a wider array of standard-of-care chemotherapeutic agents.



# Mechanism of Action: Targeting the NF-κB Signaling Pathway

**28-Deoxonimbolide** is believed to exert its anti-cancer effects, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates numerous cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and survival. By inhibiting this pathway, **28-Deoxonimbolide** can potentially induce apoptosis and suppress the proliferation of cancer cells.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nimbolide, a limonoid triterpene, inhibits growth of human colorectal cancer xenografts by suppressing the proinflammatory microenvironment PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [validation of 28-Deoxonimbolide's in vivo efficacy in different tumor models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b237985#validation-of-28-deoxonimbolide-s-in-vivo-efficacy-in-different-tumor-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com